2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS number
2-Chloro-5-(trifluoromethoxy)phenylboronic acid CAS number
An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethoxy)phenylboronic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid, a key building block in modern organic synthesis. With the CAS Number 1022922-16-2, this reagent is of particular interest to researchers in pharmaceutical development and materials science.[1][2][3] Its unique substitution pattern—featuring a chloro group, a trifluoromethoxy group, and a boronic acid moiety—offers a versatile platform for constructing complex molecular architectures. This document will delve into its physicochemical properties, synthesis, core applications in palladium-catalyzed cross-coupling reactions, and essential safety protocols, providing field-proven insights for its effective utilization in a laboratory setting.
Core Compound Specifications
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The properties of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1022922-16-2 | [1][2][3] |
| Molecular Formula | C₇H₅BClF₃O₃ | [3] |
| Molecular Weight | 240.37 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | Approx. 140-150 °C | [4] |
| Solubility | Soluble in organic solvents like dichloromethane; slightly soluble in water. | [4] |
| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [5] |
Synthesis Pathway and Mechanistic Rationale
The synthesis of substituted phenylboronic acids like 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is typically achieved through a multi-step process starting from a correspondingly substituted aromatic precursor. The key transformation involves the introduction of the boronic acid moiety.
A common and effective method is the metal-halogen exchange of an aryl halide followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis. The choice of an organolithium or Grignard reagent is critical and depends on the compatibility of other functional groups on the aromatic ring. For this specific molecule, the synthesis would logically start from 1-bromo-2-chloro-5-(trifluoromethoxy)benzene.
Causality in Synthesis:
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Low Temperature: The initial metal-halogen exchange (lithiation) is performed at very low temperatures (e.g., -78 °C) to prevent unwanted side reactions, such as reaction with the trifluoromethoxy group or elimination.
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Borylation Quench: Triisopropyl borate is a common electrophile for this step. Its bulky isopropyl groups help prevent the formation of over-arylated borate complexes.
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Acidic Workup: Hydrolysis of the resulting boronate ester to the final boronic acid is achieved with an aqueous acid, which protonates the boronate complex to yield the desired product.
Caption: General synthetic workflow for arylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling
The paramount application of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl structures, which are prevalent in pharmaceuticals and functional materials.[5]
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry. It is highly lipophilic and acts as a metabolically stable mimic of a methoxy or hydroxyl group, often improving a drug candidate's pharmacokinetic profile. The chloro-substituent provides an additional reactive handle for subsequent transformations or can be a key pharmacophoric element itself.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (the electrophilic partner), forming a Pd(II) complex. The reactivity order is generally I > Br > OTf >> Cl.[6]
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 2-chloro-5-(trifluoromethoxy)phenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
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Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-5-(trifluoromethoxy)phenylboronic acid with an aryl bromide.
Self-Validation and Trustworthiness: This protocol includes checks and rationale. The reaction should be monitored by TLC or LC-MS to confirm the consumption of starting materials. The choice of catalyst, base, and solvent is crucial and may require optimization for different substrates.
Materials:
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2-Chloro-5-(trifluoromethoxy)phenylboronic acid (1.2 equivalents)
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Aryl bromide (1.0 equivalent)
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Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) (2-5 mol%)
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2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equivalents)
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Toluene and Ethanol (e.g., 4:1 mixture)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and 2-Chloro-5-(trifluoromethoxy)phenylboronic acid (1.2 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.
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Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.02-0.05 eq).
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Solvent and Base Addition: Add the solvent mixture (Toluene:Ethanol) followed by the aqueous Na₂CO₃ solution via syringe. The biphasic mixture ensures that all components, including the inorganic base, are available for the reaction.
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Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-16 hours).
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when handling any chemical reagent. Boronic acids, in general, are irritants.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7][8]
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or fumes.[7][8] Avoid contact with skin and eyes.[4][7] In case of contact, wash the affected area immediately with plenty of water.[7]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][9] Boronic acids can undergo dehydration to form cyclic anhydrides (boroxines), so it is advisable to store them under an inert atmosphere if high purity is required for sensitive reactions.[9]
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-(trifluoromethoxy)phenylboronic acid is a highly valuable and versatile building block for synthetic organic chemistry. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of complex biaryl compounds. The strategic placement of the chloro and trifluoromethoxy groups provides chemists with a tool to introduce desirable electronic and pharmacokinetic properties into target molecules, making it an indispensable reagent in the pipelines of drug discovery and materials science. Proper understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is key to unlocking its full synthetic potential.
References
- 1. 2-Chloro-5-(trifluoromethoxy)phenylboronic acid | [frontierspecialtychemicals.com]
- 2. 1022922-16-2|(2-Chloro-5-(trifluoromethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. 1022922-16-2 CAS MSDS (2-CHLORO-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid | 2096330-12-8 [smolecule.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
